6-(Benzyloxy)-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 6-(Benzyloxy)-1H-indazole has been reported in the literature . For instance, the synthesis of 2-furylglyoxal–anthranilic acid (FGAA) complexes with transition metals has been described . Another study reported the synthesis of benzimidazole derivatives, which share some structural similarities with this compound .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The “6-(Benzyloxy)” part suggests a benzyloxy group attached at the 6-position of the indazole core .Scientific Research Applications
Antiproliferative Activity in Cancer Research
- Research has shown that derivatives of 1H-Benzo[f]indazole, which is structurally related to 6-(Benzyloxy)-1H-indazole, have significant antiproliferative activity. These derivatives have shown promise in developing new anticancer agents, highlighting the potential use of this compound in cancer research (Molinari et al., 2015).
- Another study reported the synthesis of 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives, which demonstrated antiproliferative and antibacterial activity. This further supports the relevance of this compound in the field of cancer and microbial research (Cuartas et al., 2019).
Synthesis and Characterization for Pharmaceutical Applications
- The compound 4-(benzyloxy)-1H-indazole (closely related to this compound) has been synthesized through a five-step reaction. Its structural characterization supports its application in pharmaceutical development (Tang Yan-feng, 2012).
- Enantioselective synthesis methods have been developed for indazoles, including those substituted at the C3 position, indicative of the potential for creating pharmaceutical compounds with specific chiral centers. This is relevant for developing drugs with precise targeting capabilities (Ye et al., 2020).
Potential in Neurological Research
- A study on 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole, a radiotracer structurally related to this compound, demonstrated its potential for measuring acetylcholinesterase in the brain, which could be instrumental in Alzheimer's disease research (Fernández et al., 2017).
Properties
IUPAC Name |
6-phenylmethoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKBUGNQHOFKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468197 | |
Record name | 6-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874668-62-9 | |
Record name | 6-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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